
(3R,4S)-rel-4-(4-Ethylphenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (3R,4S)-rel-4-(4-Etilfenil)pirrolidina-3-carboxílico es un compuesto quiral con un anillo de pirrolidina sustituido con un grupo 4-etilfenil y un grupo ácido carboxílico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (3R,4S)-rel-4-(4-Etilfenil)pirrolidina-3-carboxílico típicamente involucra los siguientes pasos:
Formación del anillo de pirrolidina: El anillo de pirrolidina se puede sintetizar a través de una reacción de ciclización que involucra un precursor adecuado, como un derivado de aminoácido.
Introducción del grupo 4-Etilfenil: El grupo 4-etilfenil se puede introducir a través de una reacción de sustitución utilizando un electrófilo adecuado, como el cloruro de 4-etilbencilo.
Carboxilación: El grupo ácido carboxílico se puede introducir a través de una reacción de carboxilación, a menudo utilizando dióxido de carbono como fuente de carbono.
Métodos de producción industrial
La producción industrial del ácido (3R,4S)-rel-4-(4-Etilfenil)pirrolidina-3-carboxílico puede involucrar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y la sostenibilidad ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde para minimizar el desperdicio y el consumo de energía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (3R,4S)-rel-4-(4-Etilfenil)pirrolidina-3-carboxílico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o un aldehído.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo 4-etilfenil.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en condiciones básicas.
Productos principales
Oxidación: Cetonas o aldehídos.
Reducción: Alcoholes o aldehídos.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido (3R,4S)-rel-4-(4-Etilfenil)pirrolidina-3-carboxílico tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se puede utilizar como un bloque de construcción para la síntesis de productos farmacéuticos, particularmente aquellos dirigidos a trastornos neurológicos.
Síntesis orgánica: Sirve como intermediario en la síntesis de moléculas orgánicas más complejas.
Estudios biológicos: El compuesto se puede utilizar en estudios que investigan las relaciones estructura-actividad de los derivados de pirrolidina.
Aplicaciones industriales: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido (3R,4S)-rel-4-(4-Etilfenil)pirrolidina-3-carboxílico involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o un activador, dependiendo del objetivo y el contexto de su uso. Las vías involucradas a menudo incluyen la modulación de los sistemas de neurotransmisores o la inhibición de enzimas específicas involucradas en los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido (3R,4S)-rel-4-(4-Metilfenil)pirrolidina-3-carboxílico
- Ácido (3R,4S)-rel-4-(4-Propilfenil)pirrolidina-3-carboxílico
- Ácido (3R,4S)-rel-4-(4-Butilfenil)pirrolidina-3-carboxílico
Singularidad
El ácido (3R,4S)-rel-4-(4-Etilfenil)pirrolidina-3-carboxílico es único debido al patrón específico de sustitución en el anillo de pirrolidina, lo que puede influir en su reactividad química y actividad biológica. La presencia del grupo 4-etilfenil puede conferir propiedades estéricas y electrónicas distintas, convirtiéndolo en un compuesto valioso para aplicaciones específicas en química medicinal y síntesis orgánica.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(3R,4S)-4-(4-ethylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-2-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16/h3-6,11-12,14H,2,7-8H2,1H3,(H,15,16)/t11-,12+/m1/s1 |
Clave InChI |
IGZPTBQXMCKODY-NEPJUHHUSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)O |
SMILES canónico |
CCC1=CC=C(C=C1)C2CNCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


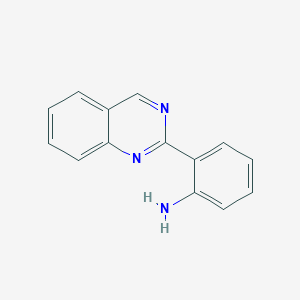

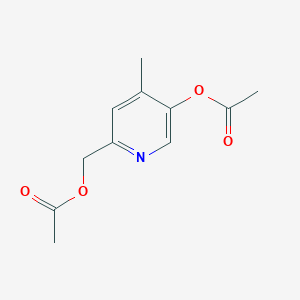
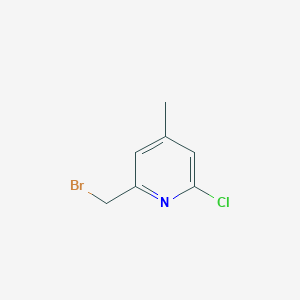
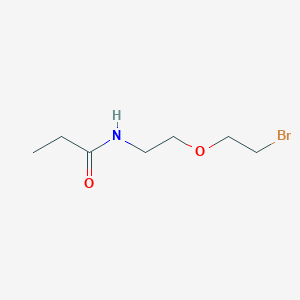
![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Ethanone, 1-[5-methyl-2-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B11882949.png)

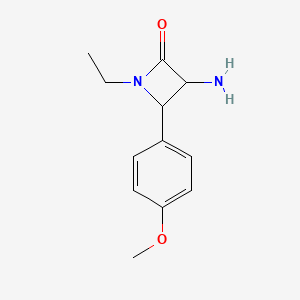
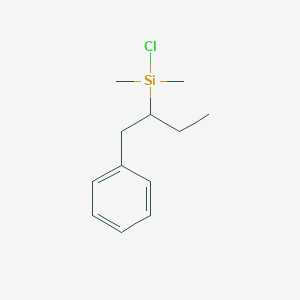
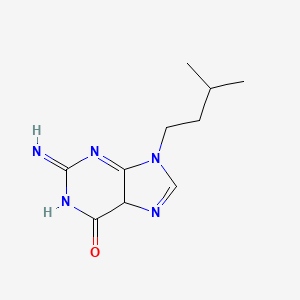

![4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde](/img/structure/B11882992.png)
![2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B11882998.png)
